

Crystal Structure of Pyrazine-2-amidoxime: A Technical Guide

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Compound of Interest

Compound Name: Pyrazine-2-amidoxime

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **Pyrazine-2-amidoxime** (PAOX), a compound of interest in pharmaceutical research due to its structural analogy to the anti-tuberculosis drug pyrazinamide (PZA). This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and visualizes the key molecular interactions and experimental workflows.

Crystallographic Data

The single-crystal X-ray diffraction analysis of **Pyrazine-2-amidoxime** reveals a monoclinic crystal system with the space group P21. The asymmetric unit contains two distinct molecules of PAOX, labeled as Molecule A and Molecule B.^{[1][2]} Key crystallographic data and unit cell parameters are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	P21
a (Å)	7.1234(2)
b (Å)	10.4567(3)
c (Å)	11.5678(4)
α (°)	90
β (°)	108.456(3)
γ (°)	90
Volume (Å ³)	816.12(5)
Z	2 (two molecules per asymmetric unit)
Temperature (K)	295(2)
Radiation	CuK α (λ = 1.54184 Å)

Note: The bond lengths, valence angles, and torsion angles for both molecules in the asymmetric unit are extensive and are typically found in the supplementary information of the primary research publication.[\[1\]](#)

Intermolecular Interactions

The crystal structure of **Pyrazine-2-amidoxime** is stabilized by a network of intermolecular hydrogen bonds. These interactions lead to the formation of dimeric structures and unique helical-like polymeric chains.[\[1\]](#)[\[3\]](#)[\[4\]](#) The geometry of the key hydrogen bonding interactions is detailed below.

Donor– H...Acceptor	D–H (Å)	H...A (Å)	D...A (Å)	D–H...A (°)
O10A– H10A...N9B	0.87(3)	1.98(3)	2.842(3)	171(3)
N8B–H8B...N1A	0.92(3)	2.42(3)	3.316(3)	165(3)
C6A– H6A...O10B	0.93	2.50	3.294(3)	143

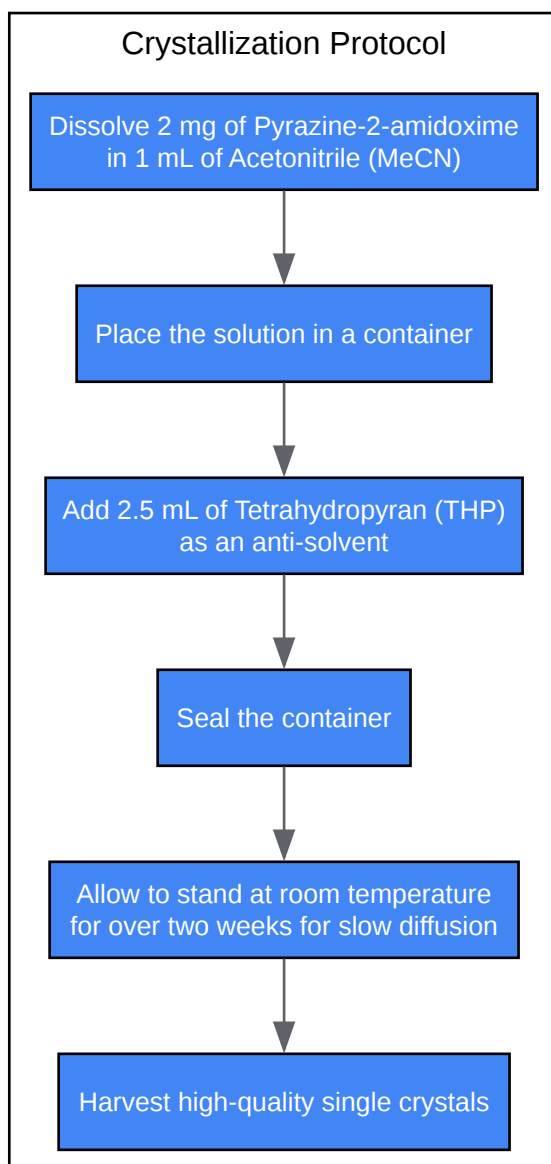
Symmetry codes are omitted for clarity but are essential for a complete crystallographic description.

Experimental Protocols

Synthesis and Crystallization

The crystalline form of **Pyrazine-2-amidoxime** was obtained via a slow diffusion method.[\[2\]](#)[\[3\]](#)[\[5\]](#)

Workflow for Crystallization of **Pyrazine-2-amidoxime**



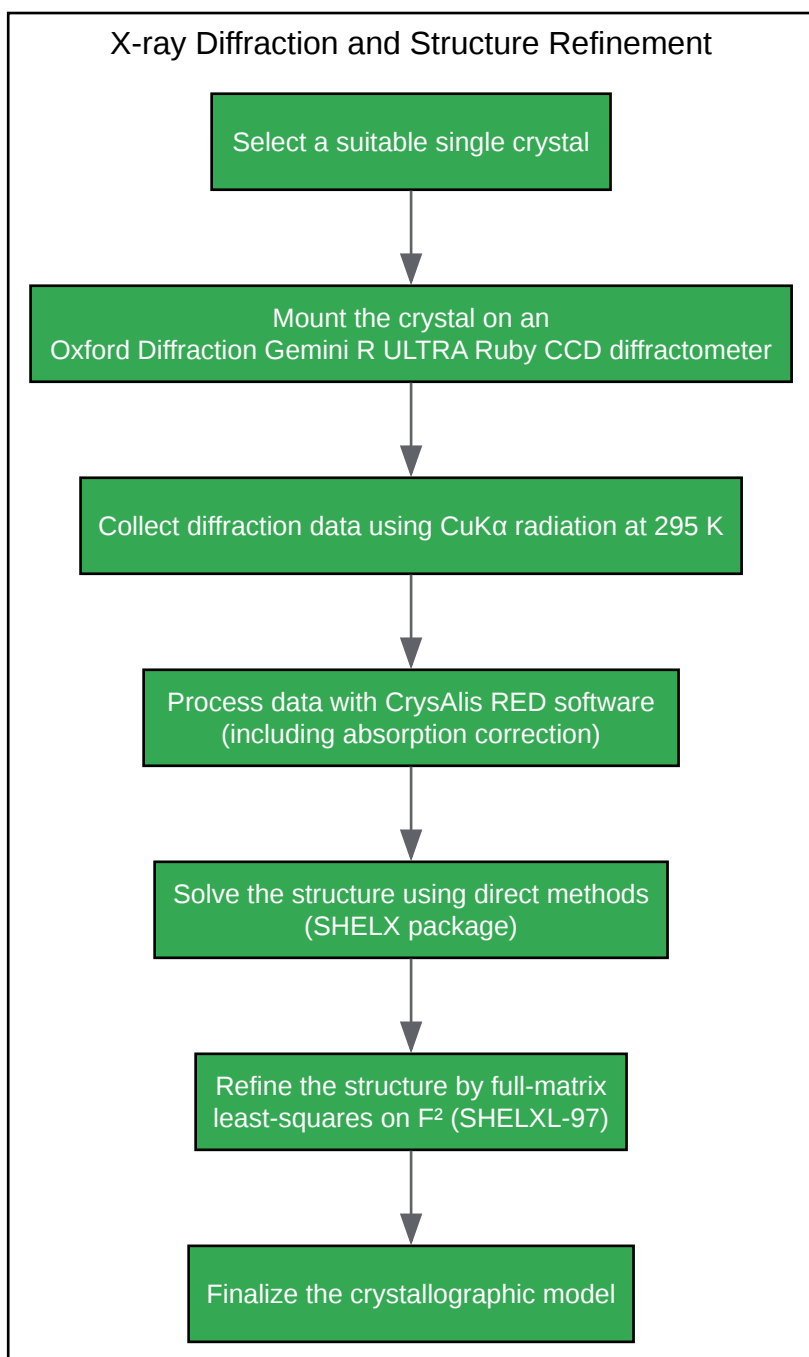
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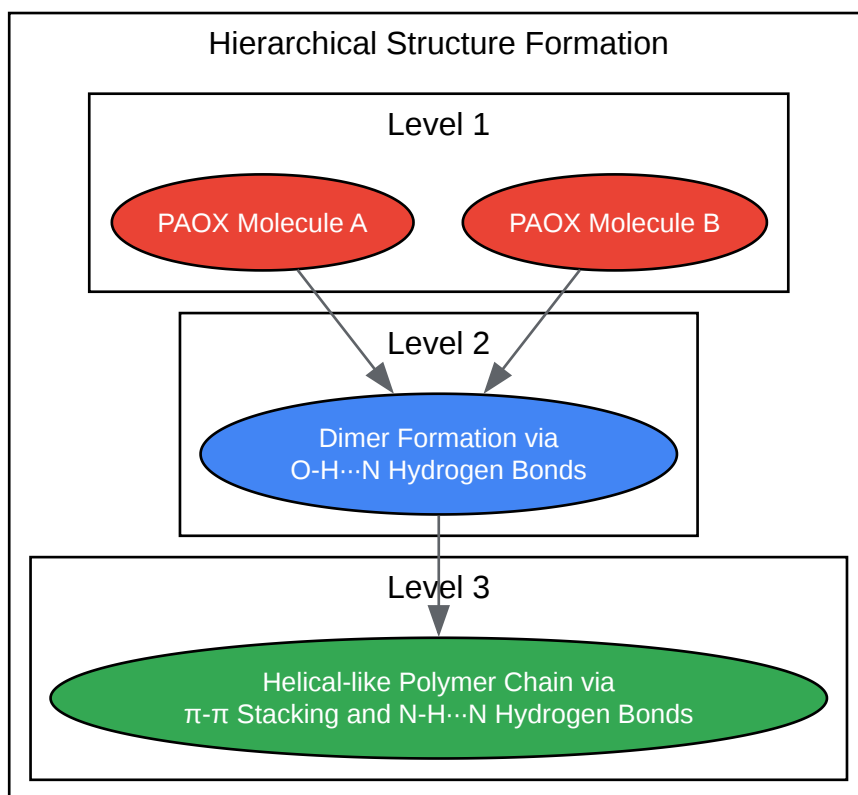
Caption: Workflow for the diffusion-based crystallization of **Pyrazine-2-amidoxime**.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Experimental Workflow for Crystal Structure Determination





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